molecular formula C20H29NO3 B020044 N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine CAS No. 105746-46-1

N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine

Cat. No. B020044
M. Wt: 331.4 g/mol
InChI Key: SYWRPZFKQKXPIE-UHFFFAOYSA-N
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Description

Phenylalanine analogs, such as those incorporating cyclohexane rings, have been extensively studied for their conformational preferences, synthesis pathways, and properties. These studies are crucial for understanding the molecular structure, synthesis, and properties of analogs like N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine.

Synthesis Analysis

The synthesis of phenylalanine analogs often involves strategies like tert-butoxycarbonylation or the use of tert-butyl groups as protective groups in amino acid synthesis. For example, tert-butoxycarbonylation is a common method for protecting amino acids during synthesis, indicating a potential pathway for synthesizing N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine (Keller et al., 2003).

Molecular Structure Analysis

The conformational preferences of phenylalanine analogs can provide insights into the molecular structure of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine. For instance, studies on 1-amino-2-phenylcyclohexanecarboxylic acid, a restricted phenylalanine analog, using quantum mechanical calculations have shown specific orientation influences of the aromatic substituent on the molecule's conformation (Alemán et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactivity of related compounds, such as the ene reaction of cyclohexadienes, can offer insights into the chemical reactions and properties of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine. These studies highlight the importance of stereochemistry in the molecule's reactivity and potential applications (Dang & Davies, 1991).

Physical Properties Analysis

The solubility, thermal stability, and molecular weight of phenylalanine analogs and related compounds, such as polyamides derived from tert-butylcyclohexane, have been characterized, suggesting similar properties could be expected for N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine (Liaw et al., 2001).

Chemical Properties Analysis

The catalytic activity and substrate specificity studies, for instance, in the context of phenylalanine ammonia-lyase and its analogs, provide a foundation for understanding the enzymatic reactions and chemical properties of phenylalanine derivatives (Hanson et al., 1979).

Scientific Research Applications

Enzymatic Reduction and Optical Activity

  • Research by Sadozai et al. (2010) explored the enzymatic reduction of 3-tert-butylcyclohexanone to optically active cyclohexenes, contributing to the understanding of chemical transformations relevant to compounds like N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine (Sadozai et al., 2010).

Metabolism Studies

  • The metabolism of tert-butylcyclohexanones, closely related to the compound of interest, has been investigated in rabbits, revealing insights into the biological transformation of such compounds, which is crucial for understanding their application in scientific research (Cheo et al., 1967).

Stereoselective Hydrogenation

  • Hiyoshi et al. (2007) studied the stereoselective hydrogenation of tert-butylphenols, providing valuable insights into chemical processes that could be applicable to the manipulation and study of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine (Hiyoshi et al., 2007).

Synthesis and Characterization in Polymer Science

  • Huang et al. (2006) conducted research on the synthesis and characterization of new poly(bisbenzothiazole)s from derivatives of tert-butylcyclohexane, which is relevant to the synthesis and applications of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine in polymer science (Huang et al., 2006).

properties

IUPAC Name

2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWRPZFKQKXPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557765
Record name N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine

CAS RN

105746-46-1
Record name D-Phenylalanine, N-[[4-(1,1-dimethylethyl)cyclohexyl]carbonyl]-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105746-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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